molecular formula C36H67N11O8S2 B12324916 H-DL-Pro-DL-Met-DL-Ser-DL-Met-DL-Leu-DL-Arg-DL-Leu-NH2

H-DL-Pro-DL-Met-DL-Ser-DL-Met-DL-Leu-DL-Arg-DL-Leu-NH2

Cat. No.: B12324916
M. Wt: 846.1 g/mol
InChI Key: XJKLGCYMUGPWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Pro-DL-Met-DL-Ser-DL-Met-DL-Leu-DL-Arg-DL-Leu-NH2 is a synthetic peptide composed of eight amino acids Each amino acid in this peptide is in its racemic form, meaning it contains both the D- and L- enantiomers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Pro-DL-Met-DL-Ser-DL-Met-DL-Leu-DL-Arg-DL-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid, DL-Leucine, is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid (DL-Arginine) is coupled using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

    Repetition: Steps 2 are repeated for each subsequent amino acid (DL-Leucine, DL-Methionine, DL-Serine, DL-Methionine, DL-Proline).

    Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide would follow similar steps but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of high-purity reagents and stringent quality control measures ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

H-DL-Pro-DL-Met-DL-Ser-DL-Met-DL-Leu-DL-Arg-DL-Leu-NH2: can undergo various chemical reactions, including:

    Oxidation: The methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophilic substitution can be carried out using reagents like iodoacetamide.

Major Products Formed

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Alkylated amino acids.

Scientific Research Applications

H-DL-Pro-DL-Met-DL-Ser-DL-Met-DL-Leu-DL-Arg-DL-Leu-NH2: has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and stability.

    Pharmacology: Investigated for its potential as a therapeutic agent or drug delivery system.

    Materials Science: Explored for its use in creating peptide-based materials with specific properties.

Mechanism of Action

The mechanism of action of H-DL-Pro-DL-Met-DL-Ser-DL-Met-DL-Leu-DL-Arg-DL-Leu-NH2 depends on its specific application. In pharmacology, it may interact with cellular receptors or enzymes, modulating their activity. The presence of both D- and L- enantiomers can influence its binding affinity and specificity, potentially leading to unique biological effects.

Comparison with Similar Compounds

Similar Compounds

  • H-DL-Asp-DL-Met-DL-Ser-DL-Ser-DL-Asp-DL-Leu-DL-Glu-DL-Arg-DL-Asp-DL-His-DL-Arg-DL-Pro-DL-His-DL-Val-DL-Gly(OMe)-DL-Met-DL-Pro-DL-Gln-DL-Asn-DL-Ala-DL-Asn-OH
  • H-DL-Ser-DL-Asn-DL-Leu-DL-Ser-DL-xiThr-DL-Asu-DL-Val-DL-Leu-Gly-DL-Lys-DL-Leu-DL-Ser-DL-Gln-DL-Glu-DL-Leu-DL-His-DL-Lys-DL-Leu-DL-Gln-DL-xiThr-DL-Tyr-DL-Pro-DL-Arg-DL-xiThr-DL-Asp-DL-Val-Gly-DL-Ala-Gly-DL-xiThr-DL-Pro-NH2

Uniqueness

H-DL-Pro-DL-Met-DL-Ser-DL-Met-DL-Leu-DL-Arg-DL-Leu-NH2: is unique due to its specific sequence and the presence of both D- and L- enantiomers. This duality can result in distinct structural and functional properties compared to peptides composed solely of L-amino acids. Its unique sequence and racemic nature make it a valuable tool for studying the effects of chirality on peptide behavior and interactions.

Properties

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H67N11O8S2/c1-20(2)17-26(29(37)49)45-31(51)23(10-8-14-41-36(38)39)42-34(54)27(18-21(3)4)46-32(52)24(11-15-56-5)44-35(55)28(19-48)47-33(53)25(12-16-57-6)43-30(50)22-9-7-13-40-22/h20-28,40,48H,7-19H2,1-6H3,(H2,37,49)(H,42,54)(H,43,50)(H,44,55)(H,45,51)(H,46,52)(H,47,53)(H4,38,39,41)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKLGCYMUGPWSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C1CCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H67N11O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

846.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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